Barium bis(trifluoromethanesulfonimide) (Ba(TFSI)2, CAS: 168106-22-7) is a multivalent metal salt characterized by its weakly coordinating anion and extreme solubility in non-aqueous media. In industrial and advanced laboratory procurement, it serves as a premium source of Ba2+ ions for applications requiring high thermal stability, broad electrochemical windows, and minimal anion interference. Its primary value proposition lies in its ability to dissolve completely in low-polarity solvents and organic electrolytes, making it a critical precursor for multivalent metal-ion batteries, functional solid-electrolyte interphase (SEI) additives, and morphology-engineering solutions in perovskite solar cell manufacturing[REFS-1, REFS-2].
Substituting Ba(TFSI)2 with conventional barium salts, such as barium chloride (BaCl2), barium nitrate (Ba(NO3)2), or barium perchlorate (Ba(ClO4)2), routinely fails in non-aqueous processes due to severe solubility limitations and hazardous oxidation profiles. Even when compared to the structurally similar barium triflate (Ba(OTf)2), generic substitution compromises formulation stability. The triflate anion coordinates more strongly to the Ba2+ center than the highly delocalized TFSI- anion, resulting in extensive ion-pairing. This ion-pairing drastically reduces the effective Lewis acidity of the barium center and lowers the salt's solubility limit in organic solvents like acetonitrile. Consequently, attempting to use Ba(OTf)2 or inorganic barium salts in high-concentration electrolytes or low-polarity antisolvent systems leads to premature precipitation, inactive metal centers, and irreproducible batch performance [1].
In non-aqueous formulation environments, the choice of anion dictates the availability of the active Ba2+ center. Quantitative 31P NMR probe titrations utilizing triphenylphosphine oxide (TPPO) in anhydrous acetonitrile demonstrate that Ba(TFSI)2 exhibits significantly tighter probe-Ba2+ binding compared to Ba(OTf)2, indicating a higher effective Lewis acidity. Furthermore, Ba(TFSI)2 achieves complete solubility at concentrations where Ba(OTf)2 and highly charge-dense metal triflates precipitate [1].
| Evidence Dimension | Effective Lewis acidity and non-aqueous solubility |
| Target Compound Data | Ba(TFSI)2 demonstrates strong probe-Ba2+ binding and high solubility in anhydrous CH3CN without ion-pairing precipitation |
| Comparator Or Baseline | Ba(OTf)2 (weaker probe binding and lower organic solubility) |
| Quantified Difference | Ba(TFSI)2 yields a significantly higher effective Lewis acidity and a higher saturation limit in CH3CN compared to the triflate analog |
| Conditions | Anhydrous acetonitrile solutions evaluated via 31P NMR TPPO titrations |
Procuring the TFSI- salt is essential for formulating high-concentration non-aqueous electrolytes and homogeneous catalysts where premature precipitation or strong ion-pairing would ruin system performance.
During the spin-coating of all-inorganic CsPbI3 perovskites, maintaining the photoactive black γ-phase is critical for device longevity. When 1.0 mg/mL of Ba(TFSI)2 is dissolved in an isopropanol (IPA) antisolvent and applied during crystallization, the resulting devices retain 93% of their initial power conversion efficiency (PCE) after 600 hours of ambient exposure. In contrast, devices processed with a blank IPA antisolvent suffer a 50% PCE loss by 480 hours and subsequently fail completely. The high solubility of Ba(TFSI)2 in the low-polarity IPA antisolvent enables uniform Ba2+ doping that suppresses the transition to the yellow non-perovskite phase[1].
| Evidence Dimension | Device power conversion efficiency (PCE) retention over time |
| Target Compound Data | 93% PCE retention at 600 hours; initial absolute PCE of 18.59% |
| Comparator Or Baseline | Blank IPA antisolvent (50% PCE loss at 480 hours, followed by total failure; initial absolute PCE 16.95%) |
| Quantified Difference | Ba(TFSI)2 treatment extends functional device lifespan beyond 600 hours and increases absolute initial PCE by 1.64% |
| Conditions | γ-CsPbI3 solar cells tested under ambient indoor light with 35-40% relative humidity |
For optoelectronic manufacturing, Ba(TFSI)2 is a necessary process additive to ensure long-term environmental stability and prevent phase-degradation in all-inorganic perovskite absorbers.
Multivalent cations can alter the solvation sheath in alkali-metal batteries to improve interfacial stability. The addition of 0.1 M Ba(TFSI)2 to a baseline 0.5 M LiTFSI in ethylene carbonate/propylene carbonate (EC-PC) electrolyte leverages the strong Coulombic interaction of Ba2+ to promote anion-derived SEI formation. This additive strategy increases the Coulombic efficiency of the lithium-metal anode from approximately 70% in the first cycle to 90% after ten cycles. The Ba(TFSI)2 additive alters the local coordination environment, driving the decomposition of TFSI- anions to form a denser, more protective SEI layer [1].
| Evidence Dimension | Anode Coulombic efficiency over 10 cycles |
| Target Compound Data | 0.1 M Ba(TFSI)2 additive yields ~90% Coulombic efficiency at cycle 10 |
| Comparator Or Baseline | Baseline 0.5 M LiTFSI electrolyte (~70% initial efficiency, lower stability) |
| Quantified Difference | Ba(TFSI)2 addition increases sustained Coulombic efficiency by promoting a denser, anion-derived SEI |
| Conditions | Lithium-metal anode in 0.5 M LiTFSI / EC-PC electrolyte with 0.1 M Ba(TFSI)2 additive |
Battery engineers must select Ba(TFSI)2 over simple lithium salts to actively engineer the SEI layer and suppress degradation in next-generation lithium-metal anodes.
Due to its exceptional solubility and the weak coordinating nature of the TFSI- anion, Ba(TFSI)2 is the preferred precursor for formulating advanced electrolytes in barium-ion and dual-ion batteries. It avoids the precipitation and severe ion-pairing issues that plague barium triflate and inorganic barium salts in solvents like acetonitrile [1].
In the manufacturing of all-inorganic perovskite solar cells (e.g., CsPbI3), Ba(TFSI)2 is utilized as a highly soluble dopant in low-polarity antisolvents such as isopropanol. Its inclusion during the spin-coating process effectively suppresses the degradation into the non-photoactive yellow phase, ensuring long-term device stability under ambient conditions [2].
Ba(TFSI)2 is deployed as a multivalent cation additive in lithium-metal battery electrolytes. By introducing strong Coulombic interactions that alter the solvation environment, it promotes the formation of a dense, anion-derived solid-electrolyte interphase (SEI), significantly improving the Coulombic efficiency and cyclability of the anode [3].